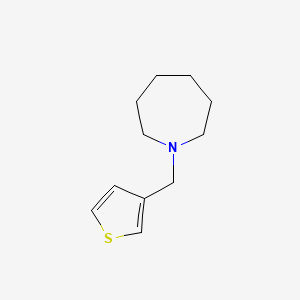
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its unique properties. In
Aplicaciones Científicas De Investigación
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. The compound has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
In medicinal chemistry, 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also exhibited antimicrobial activity against various bacterial strains and has the potential to be developed into a new class of antibiotics. Additionally, the compound has shown anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
In material science, 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its optical properties. The compound has been shown to exhibit fluorescence and has potential applications in the development of fluorescent sensors and probes.
In analytical chemistry, 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied as a chromogenic and fluorogenic reagent for the detection of various analytes. The compound has been shown to exhibit high sensitivity and selectivity towards certain analytes and may have potential applications in environmental monitoring and clinical diagnostics.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activity through various mechanisms, including inhibition of enzymes, DNA intercalation, and disruption of cellular membranes.
Biochemical and Physiological Effects:
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase. The compound has also been shown to intercalate into DNA, leading to DNA damage and cell death. Additionally, the compound has been shown to disrupt cellular membranes, leading to cell lysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its versatility in various scientific research applications. The compound has shown promising results in medicinal chemistry, material science, and analytical chemistry. Additionally, the compound is relatively easy to synthesize, and high yields can be obtained with high purity.
One of the limitations of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its potential toxicity. The compound has been shown to exhibit cytotoxicity towards certain cell lines, and caution should be taken when handling the compound. Additionally, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.
Direcciones Futuras
There are several future directions for the study of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is the development of the compound as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the compound's efficacy and toxicity towards various cancer cell lines. Another direction is the development of the compound as a fluorescent sensor for the detection of various analytes. Further studies are needed to optimize the compound's optical properties and selectivity towards certain analytes. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential physiological effects.
Métodos De Síntesis
The synthesis of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Propiedades
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-5-6-12(13(16)7-9)15-17-14(18-22-15)10-3-2-4-11(8-10)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRHLAFMFWEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)